Grandirubrine

Tubulin binding Mitotic inhibition Colchicine-site ligands

Grandirubrine is a pentacyclic tropoloisoquinoline alkaloid (C₁₉H₁₅NO₅, MW 337.3 g/mol) originally isolated from Abuta concolor and Cissampelos pareira (Menispermaceae). It belongs to a small family of tropone/tropolone alkaloids that includes imerubrine, isoimerubrine, pareirubrine A/B, and pareitropone, all sharing a tropolone ring fused to an isoquinoline scaffold.

Molecular Formula C19H15NO5
Molecular Weight 337.3 g/mol
Cat. No. B1215129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrandirubrine
Synonymsgrandirubrine
Molecular FormulaC19H15NO5
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C3=CC=C(C(=O)C=C3C4=NC=CC1=C24)O)OC)OC
InChIInChI=1S/C19H15NO5/c1-23-17-10-6-7-20-16-11-8-13(22)12(21)5-4-9(11)15(14(10)16)18(24-2)19(17)25-3/h4-8H,1-3H3,(H,21,22)
InChIKeySKNSHDGCCINVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Grandirubrine Procurement: Core Identity and Baseline Characterization of a Tropoloisoquinoline Alkaloid


Grandirubrine is a pentacyclic tropoloisoquinoline alkaloid (C₁₉H₁₅NO₅, MW 337.3 g/mol) originally isolated from Abuta concolor and Cissampelos pareira (Menispermaceae) [1]. It belongs to a small family of tropone/tropolone alkaloids that includes imerubrine, isoimerubrine, pareirubrine A/B, and pareitropone, all sharing a tropolone ring fused to an isoquinoline scaffold [2]. The compound has been the subject of multiple total syntheses and has demonstrated cytotoxicity against solid-tumor cell lines, positioning it as a research tool for studying tropolone-mediated mechanisms distinct from classical colchicine-site ligands [3].

Alkaloid probe
Tropoloisoquinoline alkaloid for tubulin-independent cytotoxicity research
Mechanism context
Reported inactivity against colchicine-site tubulin binding supports distinct mechanism-of-action studies
Screening context
Supports solid-tumor cell-model endpoint review, particularly in renal and colon carcinoma lines

Why Grandirubrine Cannot Be Substituted with Imerubrine or Isoimerubrine: Evidence of Functional Divergence Within the Tropoloisoquinoline Class


Despite sharing the same pentacyclic skeleton, grandirubrine, imerubrine, and isoimerubrine exhibit sharply divergent tubulin-binding properties and cytotoxicity profiles that preclude functional interchange. In a direct head-to-head assay, synthetic grandirubrine was completely inactive as a tubulin polymerization inhibitor (IC₅₀ > 100 µM), whereas its regioisomer imerubrine displayed weak but measurable activity (IC₅₀ = 46 µM) [1]. This 2-fold difference in tubulin engagement is compounded by differential cytotoxicity across renal (ACHN), colon (HCT-116), and lung (A549) carcinoma lines, where the three tropoloisoquinolines do not behave identically [2]. Substituting grandirubrine with a generic 'tropoloisoquinoline' therefore risks selecting a compound with a fundamentally different mechanism-of-action signature.

Tubulin-binding profile diverges
Grandirubrine is inactive in tubulin polymerization, while regioisomer imerubrine shows weak activity; interchange may introduce confounding tubulin signal.
Cytotoxicity ranking not uniform
Reported cytotoxicity across renal, colon, and lung lines may differ among tropoloisoquinoline regioisomers; class-level substitution may alter cell-model response.
Mechanism-of-action mismatch
Selecting a generic tropoloisoquinoline instead of grandirubrine may shift toward a tubulin-engaging scaffold, compromising target-pathway interpretation.

Grandirubrine Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement Decisions


Tubulin Polymerization Inhibition: Grandirubrine Is Inactive Versus Imerubrine's Weak Activity

In a direct head-to-head evaluation using a highly sensitive tubulin polymerization assay, synthetic grandirubrine showed no inhibition (IC₅₀ > 100 µM), while its close regioisomer imerubrine exhibited weak but quantifiable inhibition (IC₅₀ = 46 µM). The reference compound colchicine gave an IC₅₀ of 0.80 µM under the same conditions [1]. This establishes that grandirubrine's mechanism of cytotoxicity is tubulin-independent, unlike imerubrine.

Tubulin inhibition
Head-to-head
Grandirubrine: IC₅₀ > 100 µM (inactive)
Imerubrine: IC₅₀ = 46 µM
Colchicine: IC₅₀ = 0.80 µM
Supports tubulin-independent mechanism context
Direct comparison in purified tubulin polymerization assay
Tubulin binding Mitotic inhibition Colchicine-site ligands

Cytotoxicity Profile: Tropoloisoquinolines Outperform Azafluoranthene and Oxoaporphine Alkaloids in Renal and Colon Carcinoma Cells

The Swaffar et al. (2012) study evaluated grandirubrine, imerubrine, and isoimerubrine alongside azafluoranthene (imeluteine) and oxoaporphine alkaloids against HCT-116 colon, ACHN renal, and A549 lung carcinoma lines. The tropoloisoquinoline subgroup—including grandirubrine—showed the greatest cytotoxicity, particularly against ACHN and HCT-116 cells, while imeluteine and oxoaporphines were less active [1]. Individual IC₅₀ values for grandirubrine versus imerubrine were not separately reported at a resolution that allows numeric head-to-head ranking within the tropoloisoquinoline set.

Cytotoxicity rank
Class-level
Tropoloisoquinolines showed greatest cytotoxicity against ACHN (renal) and HCT-116 (colon) cells; azafluoranthene and oxoaporphine alkaloids were less active.
Supports cytotoxicity endpoint review in renal/colon models
Individual IC₅₀ values for tropoloisoquinolines not publicly resolved
Cancer cell cytotoxicity Renal carcinoma Colon adenocarcinoma

Structural Basis for Differential Tubulin Binding: Tautomeric State and Planarity Distinguish Grandirubrine from Colchicine-Like Binders

X-ray crystallographic analysis of related tropoloisoquinolines (pareirubrines A and B) established that the tropolone ring can exist in two solid-state tautomeric forms, influencing hydrogen-bonding patterns and molecular planarity [1]. Grandirubrine's complete inactivity in tubulin binding (IC₅₀ > 100 µM) has been attributed to its highly rigid, planar conformation, which prevents adoption of the non-planar geometry required for colchicine-site binding [2]. Imerubrine's weak activity (IC₅₀ = 46 µM) suggests a subtle conformational difference despite the shared skeleton.

Conformation-rigidity
Reported
X-ray crystallography of related tropoloisoquinolines reveals a rigid planar conformation; this correlates with complete loss of tubulin binding (>125-fold difference vs. colchicine).
Supports SAR interpretation of conformational rigidity
Tautomeric state may influence hydrogen-bonding patterns
Tautomerism X-ray crystallography Conformational analysis

Synthetic Accessibility: Unified Route Enables Parallel Procurement of Grandirubrine, Imerubrine, and Isoimerubrine

Lee et al. (2001) reported a unified synthetic route to imerubrine, grandirubrine, and isoimerubrine via sequential intramolecular Diels–Alder and [4+3] oxyallyl cycloaddition reactions, providing all three alkaloids from common intermediates [1]. This contrasts with earlier routes that were specific to individual congeners. The Banwell group achieved an 87% yield for the final isomerization step converting diketone 6 to grandirubrine [2].

Synthetic route
Method context
Unified total synthesis yields grandirubrine with 87% yield in final isomerization step; route also provides imerubrine and isoimerubrine from common intermediates.
Supports analog library construction
Route convergence enables parallel procurement of three alkaloids
Total synthesis Chemical procurement Analog library

Grandirubrine Application Scenarios: Evidence-Backed Procurement for Tubulin-Independent Cytotoxicity and SAR Studies


Negative Control for Colchicine-Site Tubulin Binding Assays

Grandirubrine's complete lack of tubulin polymerization inhibition (IC₅₀ > 100 µM) makes it an ideal negative control for assays probing colchicine-site ligands. Researchers can pair grandirubrine with imerubrine (IC₅₀ = 46 µM) and colchicine (IC₅₀ = 0.80 µM) to establish a tubulin-activity gradient within the same scaffold family [1].

Renal and Colon Carcinoma Cytotoxicity Screening Panels

Based on the Swaffar et al. (2012) finding that tropoloisoquinolines exhibit the greatest cytotoxicity against ACHN renal and HCT-116 colon carcinoma lines compared to azafluoranthene and oxoaporphine alkaloids, grandirubrine is the procurement choice for constructing tropoloisoquinoline-focused screening panels in renal and colon cancer drug discovery [1].

Structure-Activity Relationship (SAR) Studies on Tropolone Ring Conformational Effects

Grandirubrine's rigid, planar conformation, confirmed by X-ray crystallographic analysis of related pareirubrines, provides a structurally defined scaffold for SAR studies investigating the relationship between molecular planarity and biological activity. Its tubulin-inactive profile (IC₅₀ > 100 µM) contrasts sharply with the non-planar colchicine, allowing systematic evaluation of conformational determinants of target engagement [1][2].

Analog Library Construction via Unified Synthetic Route

The Lee et al. (2001) unified total synthesis enables parallel production of grandirubrine, imerubrine, and isoimerubrine from common intermediates. Procurement of all three alkaloids through this route supports internal consistency in comparative biological studies and reduces the synthetic burden of accessing the full tropoloisoquinoline chemical space [1].

Application
Selection Property
Validation Focus
Tubulin binding negative-control studies
Tubulin-inactive tropoloisoquinoline scaffold
Tubulin polymerization inhibition endpoint context
Renal/colon carcinoma cytotoxicity screening
Tropoloisoquinoline alkaloid probe
Cell-model endpoint review (ACHN, HCT-116)
SAR studies on conformational effects
Structurally rigid planar scaffold
Conformation-activity relationship interpretation
Analog library construction
Unified synthetic route accessibility
Route convergence and batch consistency
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